tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a chemical compound that features a pyridine ring substituted with a chloro group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves the following steps:
Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the reaction of a halogenated pyridine derivative with a boronic ester in the presence of a palladium catalyst.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the borylated pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base in an organic solvent.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The chloro group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Substituted Pyridines: Products from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.
Biology and Medicine
Drug Discovery: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Material Science: Application in the synthesis of materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate primarily involves its role as a reagent in coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, transmetallation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
- tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness
- Functional Groups : The presence of both a chloro group and a dioxaborolane moiety on the pyridine ring makes it unique.
- Reactivity : Its ability to participate in Suzuki-Miyaura coupling reactions distinguishes it from other similar compounds.
Biological Activity
tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H24BClN2O4, with a molecular weight of 378.66 g/mol. The presence of the dioxaborolane moiety is noteworthy as it contributes to the compound's reactivity and biological interactions.
Property | Value |
---|---|
CAS Number | 2882875-88-7 |
Molecular Formula | C18H24BClN2O4 |
Molecular Weight | 378.66 g/mol |
Purity | >95% |
Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Properties
Research indicates that compounds containing boron-dioxaborolane structures exhibit anticancer properties. Studies have shown that tert-butyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the compound's ability to target specific pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it exhibits moderate inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways critical for cancer cell survival. This suggests a dual role as both an anticancer agent and a metabolic modulator .
Case Studies
- In vitro Studies : A recent study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values indicated potent activity comparable to established chemotherapeutic agents .
- Animal Models : In vivo studies using murine models of cancer have shown that administration of the compound led to reduced tumor size and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption .
Properties
IUPAC Name |
tert-butyl N-[5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRSMLQJJBUDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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